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ROX maleimide, 5-isomer

Cat. No.: B1193524
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Description

Contextualization within Fluorescent Probe Development

Fluorescent probes are molecules that can absorb and emit light, allowing researchers to visualize and track specific molecules, structures, or processes within living cells and tissues. The development of these probes is a cornerstone of modern chemical biology. ROX maleimide (B117702), 5-isomer, with its bright red fluorescence, is particularly valuable in this context. lumiprobe.comantibodies.com Its emission in the longer wavelength region of the visible spectrum helps to minimize interference from cellular autofluorescence, which typically occurs at shorter wavelengths. biotium.com This leads to a better signal-to-noise ratio and clearer imaging results. The maleimide group is a key feature, providing a specific point of attachment to other molecules. antibodies.comlumiprobe.com

Significance in Bioconjugation Methodologies for Biomolecule Derivatization

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule such as a protein or a nucleic acid. thermofisher.com ROX maleimide, 5-isomer is a prime example of a reagent used in bioconjugation. The maleimide functional group reacts specifically with thiol (sulfhydryl) groups, which are found in the amino acid cysteine within proteins. antibodies.comlumiprobe.com This high specificity allows for the precise labeling of proteins at desired locations. The resulting covalent bond is stable, ensuring that the fluorescent tag remains attached to the target molecule throughout the course of an experiment. broadpharm.com This process of "derivatization" transforms a non-fluorescent biomolecule into a fluorescent one, enabling its detection and study. empbiotech.com

Historical Development and Evolution of X-Rhodamine Dyes in Research

The journey of rhodamine dyes in research began in the late 19th century. mdpi.com Initially used as colorants, their potential as fluorescent markers in biological research was realized much later. biotium.comrsc.org The parent structure, rhodamine, has been modified over the years to create a diverse library of derivatives with a wide range of spectral properties and functionalities. nih.govannualreviews.org The "X" in X-rhodamine signifies a specific structural modification that enhances the dye's properties, such as increased photostability and a shift to longer emission wavelengths. thermofisher.combiotium.com This evolution was driven by the need for more robust and versatile fluorescent tools to meet the growing demands of biological imaging and detection. biotium.comrsc.org

Rationale for Isomeric Purity in Advanced Biological Applications

Rhodamine dyes, including ROX, are often synthesized as a mixture of isomers, typically the 5- and 6-isomers. lumiprobe.comlumiprobe.com While these isomers have nearly identical absorption and emission spectra, their different substitution patterns can lead to problems in high-resolution applications. antibodies.comlumiprobe.com When a mixture of isomers is used to label a biomolecule, the result is a heterogeneous population of labeled products. This can lead to peak doubling or broadening in analytical techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis, complicating data analysis and interpretation. antibodies.comlumiprobe.com For applications requiring high precision and reproducibility, such as DNA sequencing and quantitative proteomics, the use of a single, pure isomer like this compound is crucial. thermofisher.comacs.org The use of an isomerically pure compound ensures that all labeled biomolecules are identical, leading to sharper peaks, more accurate quantification, and more reliable results. acs.org

Interactive Data Tables

Below are interactive tables summarizing key properties and applications of this compound.

Table 1: Spectroscopic and Physical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)~570 nm antibodies.combroadpharm.com
Emission Maximum (λem)~591 nm antibodies.combroadpharm.com
Molar Extinction Coefficient~93,000 M⁻¹cm⁻¹ antibodies.combroadpharm.com
Molecular FormulaC₃₉H₃₆N₄O₆ antibodies.combroadpharm.com
Molecular Weight~656.73 g/mol antibodies.com
SolubilityGood in DMSO and DMF antibodies.com

Table 2: Applications of this compound in Bioconjugation

Application AreaDescriptionKey Feature Utilized
Protein LabelingCovalent attachment to cysteine residues in proteins for visualization and tracking.Thiol-reactive maleimide group
Peptide LabelingLabeling of synthetic or natural peptides for various assays.Specific reactivity with thiols
Thiol-Modified OligonucleotidesLabeling of nucleic acids containing thiol modifications for applications like FISH.Maleimide-thiol chemistry
Flow CytometryFluorescent labeling of cells for analysis and sorting.Bright and photostable fluorescence
Fluorescence MicroscopyImaging of labeled biomolecules within fixed or living cells.Long-wavelength emission minimizes autofluorescence

Properties

IUPAC Name

N/A

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Mechanistic Principles of Rox Maleimide, 5 Isomer Bioconjugation

Fluorescence and Spectroscopic Characteristics in Conjugated Systems

The ROX fluorophore is a bright, red-emitting dye that belongs to the rhodamine family. anaspec.com Its favorable spectroscopic properties make it a popular choice for a variety of fluorescence-based applications.

Fluorescence is a process where a molecule absorbs light at a specific wavelength (excitation) and, after a brief excited state, emits light at a longer wavelength (emission). The difference between the excitation and emission maxima is known as the Stokes shift. For ROX maleimide (B117702), 5-isomer, the excitation maximum is typically around 570 nm, and the emission maximum is around 591 nm. These wavelengths are in the orange-red region of the visible spectrum, which is advantageous in biological systems as it minimizes interference from autofluorescence from cellular components, which typically occurs at shorter wavelengths. rsc.org

Upon conjugation to a biomolecule, the local microenvironment around the fluorophore can influence its spectroscopic properties. This can lead to slight shifts in the excitation and emission maxima. jenabioscience.com For instance, the polarity of the environment can affect the electronic state of the dye, and interactions with nearby amino acid residues can also play a role. aip.orgfraunhofer.de

Spectroscopic PropertyValue (Free Dye)Value (Conjugated)
Excitation Maximum (λex) ~570 nmCan shift slightly depending on the conjugate
Emission Maximum (λem) ~591 nmCan shift slightly depending on the conjugate
Extinction Coefficient (ε) ~93,000 M⁻¹cm⁻¹Generally remains high
Stokes Shift ~21 nmGenerally maintained

Photostability refers to the ability of a fluorophore to resist photochemical degradation upon exposure to excitation light. Rhodamine dyes, including ROX, are known for their relatively high photostability compared to other classes of dyes like fluoresceins. thermofisher.comidtdna.com This property is crucial for applications that require prolonged or intense illumination, such as fluorescence microscopy.

Quantum yield (Φ) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield corresponds to a brighter fluorescent signal. While some sources report a quantum yield of 1.00 for ROX maleimide, 5-isomer, this is likely an idealized value for the free dye under specific solvent conditions. In aqueous biological buffers and upon conjugation to a biomolecule, the quantum yield is typically lower. For example, the quantum yield of carboxy-X-rhodamine conjugates has been reported to be in the range of 0.91-0.96 in aqueous buffer. acs.org The local environment, including solvent polarity and interactions with the conjugated biomolecule, can cause quenching (a decrease in quantum yield). thermofisher.comnih.gov Despite this, ROX conjugates generally maintain a high quantum yield, contributing to their bright signal in biological imaging. acs.orgbiospace.com

Influence of Conjugation on Fluorophore Performance

The covalent attachment of a fluorophore such as ROX (rhodamine X) to a biomolecule is a fundamental process for fluorescent labeling, yet the conjugation itself can significantly alter the dye's performance characteristics. researchgate.net The photophysical properties of rhodamine dyes, including fluorescence quantum yield and lifetime, are sensitive to their local environment. nih.govmdpi.com Consequently, the transition from a free dye in solution to a biomolecule-bound state introduces changes that can impact experimental outcomes.

Upon conjugation, the fluorescence quantum yield of rhodamine dyes can either decrease or increase. For some rhodamines, the quantum yield has been observed to drop to between 18% and 64% of the free dye's value when conjugated to antibodies in aqueous buffers. nih.gov This quenching can be attributed to several factors, including interactions with specific amino acid residues on the protein surface or the formation of non-fluorescent H-dimers if two dye molecules are in close proximity. nih.gov Conversely, conjugation can sometimes enhance fluorescence. For instance, a C6-linker on 5(6)-ROX maleimide has been shown to enhance fluorescence after the dye is conjugated to proteins. biotium.combiotium.com The rigidity of the attachment site can also play a role; a more rigid environment can restrict non-radiative decay pathways, leading to higher fluorescence output. nih.gov

The fluorescence lifetime, an intrinsic property of a fluorophore, can also be affected by conjugation. sigmaaldrich.com Changes in the dye's local environment, such as polarity and interactions with the biomolecule, can alter the excited state lifetime. nih.gov For example, studies with other fluorophores have shown that conjugation to an oligonucleotide can lead to a bi-exponential decay with distinct lifetime components. nih.gov These alterations in quantum yield and lifetime are critical considerations, as they directly affect the brightness and signal-to-noise ratio in fluorescence-based applications. atto-tec.com

Table 1: Photophysical Properties of Free vs. Conjugated Fluorophores This table provides illustrative data on how conjugation can affect key photophysical properties. Actual values are highly dependent on the specific fluorophore, the biomolecule, and the conjugation conditions.

Property Free Fluorophore (Typical) Conjugated Fluorophore (Example) Potential Impact of Change
Fluorescence Quantum Yield (QY) Can be high (e.g., up to 1.00 for free ROX) antibodies.com Often decreases (e.g., 18-64% of free dye) nih.gov Reduced signal brightness
Fluorescence Lifetime (τ) Specific to the dye (e.g., ~4 ns for fluorescein) thermofisher.com Can change (increase or decrease) nih.gov Affects FRET calculations and FLIM data
Absorption/Emission Maxima (λ) Defined for the free dye (e.g., 570/591 nm for 5-ROX) broadpharm.comlumiprobe.com Can experience slight shifts (e.g., 2 nm blue-shift) psu.edu May require adjustment of filter sets

Molecular Basis of Isomer-Specific Applications

Impact of Positional Isomerism on Conjugate Behavior

The distinction between rhodamine isomers, such as the 5-isomer and 6-isomer, is crucial as the point of attachment on the dye's core structure directly influences the properties and behavior of the resulting bioconjugate. rsc.org This positional isomerism means that while the core fluorophore is the same, the linker arm extends from a different position on the phenyl ring, leading to significant differences in the spatial orientation of the dye relative to the labeled biomolecule. researchgate.net

This defined geometry is particularly critical in applications that are sensitive to distance and orientation, such as Förster Resonance Energy Transfer (FRET). psu.edu In FRET, the efficiency of energy transfer is proportional to the inverse sixth power of the distance between the donor and acceptor dyes. Using a pure isomer like this compound ensures that the distance and the relative orientation between the FRET pair are consistent across a population of labeled molecules. A mixture of isomers would create a heterogeneous population of conjugates with varying dye-to-dye distances, complicating the interpretation of FRET data and reducing the precision of the measurements. biosearchtech.com

Furthermore, the specific attachment point can affect the local microenvironment of the dye. rsc.org A study on carboxyrhodamine–Hoechst conjugates revealed that a minimal change in the attachment point had dramatic effects on DNA binding properties and the brightness of the nuclear staining. rsc.org The 5-carboxyl dye-containing probes exhibited a single-mode binding to DNA, which resulted in increased brightness. rsc.org This demonstrates that the linker position can influence interactions between the fluorophore and its target, affecting the photophysical output and the functional behavior of the conjugate.

Advantages of 5-Isomer Purity for Reproducibility in Analytical Techniques

The use of an isomerically pure compound like this compound, is essential for ensuring the reproducibility and reliability of analytical methods. azolifesciences.comazolifesciences.com In many sensitive applications, consistency is paramount, and the heterogeneity introduced by isomeric mixtures can be a significant source of variability. researchgate.net

One of the most direct impacts of using mixed isomers is observed in separation-based techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE). antibodies.comlumiprobe.com Although 5-ROX and 6-ROX have nearly identical spectral properties, their slight structural difference is often sufficient to cause them to migrate or elute differently. lumiprobe.com This can result in doubled or broadened peaks in chromatograms or electropherograms, which complicates data analysis and makes accurate quantification challenging. antibodies.comlumiprobe.com Using a pure 5-isomer ensures the generation of a single, sharp peak for the labeled product, leading to more precise and reproducible quantification. acs.org

Beyond chromatographic behavior, isomeric purity ensures batch-to-batch consistency of labeled reagents. chromatographyonline.com In quantitative assays, such as qPCR, or in the preparation of fluorescent standards, it is critical that each labeled molecule is identical. The use of a single isomer guarantees that the photophysical properties (e.g., quantum yield, extinction coefficient) and the chemical reactivity of the labeled biomolecule are uniform across different batches and experiments. nih.gov This high degree of homogeneity minimizes experimental variability and increases confidence in the comparability of data generated over time and across different laboratories. azolifesciences.com

Advanced Methodologies for Biomolecular Labeling with Rox Maleimide, 5 Isomer

Strategies for Site-Specific Protein Labeling

Site-specific labeling of proteins with fluorescent dyes such as ROX maleimide (B117702), 5-isomer is a cornerstone of modern biochemical and cellular analysis. This technique allows for the precise attachment of a fluorescent probe to a specific location on a protein, enabling detailed studies of protein structure, function, and interaction. The maleimide group exhibits high reactivity and selectivity towards thiol groups, making it an ideal choice for targeting cysteine residues.

Labeling of Native Protein Systems and Purified Constructs

While recombinant systems allow for the engineering of cysteine residues at desired locations, it is also possible to label native proteins and purified constructs. researchgate.net This approach relies on the presence of naturally occurring, solvent-accessible cysteine residues on the protein surface. The fundamental chemistry is identical to that used for recombinant proteins: the maleimide group on the ROX dye reacts with the free thiol of a native cysteine. tocris.com

The success of this method depends on the protein's primary structure and conformation. A key challenge is ensuring that the labeling does not disrupt the protein's native structure and function. mdpi.com The process begins with a purified protein construct. As with recombinant proteins, any existing disulfide bonds involving the target cysteines must first be reduced. tocris.com The labeling reaction is then carried out under controlled pH and temperature conditions, followed by purification to remove excess dye. lumiprobe.com This method is valuable for studying proteins that are difficult to express recombinantly or when it is desirable to investigate the protein in its most natural state without genetic modification.

Cellular and Subcellular Component Labeling

The specific labeling of cellular and subcellular components is fundamental to understanding their function and dynamics within the complex environment of a living cell. ROX maleimide, 5-isomer, serves as a valuable tool in this context, offering a bright and photostable fluorescent signal for the visualization of targeted biomolecules. Its maleimide group provides a means for covalent attachment to cysteine residues, enabling the site-specific labeling of proteins.

Targeting of Membrane-Associated Proteins and Receptors

The plasma membrane and the membranes of organelles house a vast array of proteins and receptors that are crucial for cellular signaling, transport, and communication. The study of these proteins is often challenged by their complex environment. Fluorescent labeling with probes like this compound, allows for the investigation of their localization, trafficking, and interaction with other molecules.

The primary strategy for labeling membrane proteins with this compound, involves the specific reaction between the maleimide moiety and the thiol group of a cysteine residue on the protein. This requires the presence of an accessible cysteine, which can be naturally occurring or, more commonly, introduced at a specific site via mutagenesis without perturbing the protein's function. However, a significant challenge in labeling membrane proteins is the potential for surface-exposed cysteine residues to be sequestered within detergent micelles used during protein extraction and purification, rendering them inaccessible to the maleimide dye. To overcome this, techniques that maintain the protein in a more native-like lipid bilayer environment, such as the use of polymer-encapsulated nanodiscs, have been developed to ensure the accessibility of these residues for labeling.

The process of labeling involves careful control of reaction conditions. The reaction between maleimides and thiols is most efficient and selective at a pH range of 6.5-7.5. At this pH, the thiol group is sufficiently nucleophilic to react with the maleimide, while primary amines are typically protonated and less reactive, ensuring specificity. Reducing agents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are often used to prevent the formation of disulfide bonds between cysteine residues, ensuring the availability of free thiols for labeling.

The following table summarizes typical conditions for labeling membrane proteins with maleimide-functionalized dyes.

ParameterConditionRationale
pH 6.5 - 7.5Maximizes thiol reactivity while minimizing reaction with amines.
Temperature 4°C to Room TemperatureReaction can proceed efficiently at room temperature, or at 4°C for sensitive proteins.
Reducing Agent TCEP or DTTReduces disulfide bonds to ensure free thiol groups are available for labeling.
Dye-to-Protein Molar Ratio 10:1 to 20:1An excess of the dye is used to ensure efficient labeling of the target protein.

This interactive table provides a summary of general conditions for protein labeling.

Research has demonstrated the utility of rhodamine-dye conjugates in studying membrane receptors. For instance, rhodamine-appended quantum dots have been used to create FRET-based probes for tracking biotinylated epidermal growth factor bound to its receptor on live cells, providing insights into receptor dynamics.

Intracellular Delivery and Labeling Strategies

Visualizing proteins within the interior of living cells presents the challenge of delivering fluorescent probes across the cell membrane, which is impermeable to most large or charged molecules like ROX maleimide. Several strategies have been developed to overcome this barrier and achieve intracellular labeling.

One approach involves the reversible permeabilization of the cell membrane. Pore-forming toxins, such as streptolysin O (SLO), can be used to create transient pores of approximately 30 nm in the plasma membrane. This allows for the controlled delivery of otherwise impermeant molecules, including fluorescent probes, into the cytoplasm. Following delivery, the pores can be resealed, allowing for the imaging of the labeled intracellular proteins in the context of a living cell.

Another strategy relies on the development of cell-permeant fluorescent probes. While ROX maleimide itself is not inherently cell-permeant, it can be conjugated to molecules that facilitate its transport across the cell membrane. The dynamic equilibrium of rhodamine dyes between a fluorescent zwitterionic state and a non-fluorescent, nonpolar spirolactone form is key to their cell permeability. The nonpolar spirolactone is more capable of passively diffusing across the lipid bilayer of the cell membrane. Modifying the structure of the rhodamine core can influence this equilibrium and enhance cell permeability.

For successful intracellular labeling, the probe must not only enter the cell but also specifically react with its intended target. The same maleimide-thiol chemistry used for extracellular labeling is employed intracellularly, targeting accessible cysteine residues on cytosolic proteins. The reducing environment of the cytoplasm helps to maintain cysteine residues in their thiol form, readily available for reaction with the maleimide group.

Biosensor Construction for Molecular and Cellular Sensing

Fluorescent biosensors are powerful tools designed to detect and report on the presence or activity of specific molecules or ions within cells. These biosensors typically consist of a recognition element that binds to the target analyte and a reporter element, often a fluorophore, that transduces this binding event into a measurable change in fluorescence. This compound, with its bright and stable fluorescence, can serve as an effective reporter in the construction of such biosensors.

A common strategy for designing fluorescent biosensors involves the use of proteins that undergo a conformational change upon binding to their target ligand. By site-specifically labeling such a protein with an environmentally sensitive fluorophore like a rhodamine, the ligand-induced conformational change can alter the local environment of the dye, leading to a change in its fluorescence intensity, lifetime, or emission spectrum. The maleimide group of ROX maleimide allows for its precise, covalent attachment to a cysteine residue engineered at a location on the protein that experiences a significant environmental change upon ligand binding.

Fluorescence Resonance Energy Transfer (FRET) is another powerful mechanism utilized in biosensor design. In a FRET-based sensor, two fluorophores, a donor and an acceptor, are positioned in close proximity. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, leading to a change in FRET efficiency. Rhodamine dyes like ROX can function as either a donor or an acceptor in FRET pairs with other fluorophores or with quantum dots. For example, a biosensor could be constructed by labeling a protein with ROX maleimide as a FRET acceptor and another fluorophore as a donor. The binding of the target molecule would then be reported as a ratiometric change in the emission of the two dyes.

Conjugation to Synthetic Scaffolds and Nanomaterials

The conjugation of this compound, to synthetic polymers and nanomaterials expands its utility beyond the labeling of individual biomolecules. This integration allows for the creation of advanced probes and materials for a wide range of research applications, from bioimaging to drug delivery.

Functionalization of Polymeric Systems for Research Applications

Polymeric systems, such as polyethylene (B3416737) glycol (PEG), are widely used in biomedical research due to their biocompatibility and tunable properties. The functionalization of these polymers with fluorescent dyes like this compound, enables the creation of fluorescently tagged polymers for various applications. The maleimide group provides a reactive handle for conjugation to thiol-containing molecules, while the ROX fluorophore imparts a strong and stable fluorescent signal.

Maleimide-functionalized polymers are often used as crosslinkers for the PEGylation of proteins and peptides. By reacting a ROX-labeled, maleimide-terminated polymer with a cysteine residue on a protein, a fluorescently tagged and PEGylated protein conjugate can be formed. This can be used to track the protein's distribution and fate in vitro and in vivo.

The following table details the spectral properties of this compound, which are critical for its use in fluorescently functionalized polymeric systems.

PropertyValue
Excitation Maximum (nm) 570
Emission Maximum (nm) 591
Molar Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) 93,000
Fluorescence Quantum Yield 1.00

This interactive table summarizes the key spectral properties of this compound.

Integration into Nano-scale Imaging Probes

The integration of this compound, into nanoscale platforms, such as quantum dots (QDs) and gold nanoparticles, allows for the development of highly sensitive and targeted imaging probes. These nanoprobes can offer advantages over single-molecule dyes, including enhanced brightness, photostability, and the potential for multifunctionality.

The surface of nanoparticles can be functionalized with ligands that contain a maleimide group, providing a site for the covalent attachment of thiol-containing molecules, including ROX if it were modified with a thiol. More commonly, a thiol-modified biomolecule is attached to a maleimide-functionalized nanoparticle, and ROX maleimide is used to label a different site on the biomolecule or a separate targeting ligand. However, direct conjugation of ROX maleimide to a thiol-functionalized nanoparticle is also a viable strategy. For instance, maleimide-thiol chemistry is a preferred method for conjugating peptides to nanoparticles due to its high reaction rate and specificity at neutral pH.

In one advanced application, rhodamine dyes have been covalently attached to amine-functionalized quantum dots to create FRET-based nanoprobes. These QD-dye conjugates can be further functionalized with targeting moieties, such as streptavidin, to enable the specific labeling and tracking of receptors on the surface of living cells. The dual-wavelength emission of such probes could be used for the ratiometric sensing of the local chemical environment of the cellular receptor. The stable thioether bond formed by the maleimide-thiol reaction ensures the robust attachment of the fluorescent component to the nanoparticle scaffold.

Applications of Rox Maleimide, 5 Isomer in Cutting Edge Biological Research

High-Resolution Fluorescence Microscopy and Imaging

The strong fluorescence and stability of ROX make it well-suited for modern microscopy techniques that demand bright and robust fluorophores to visualize subcellular structures and dynamics with high clarity. axispharm.com

In confocal and TIRF microscopy, the brightness of the fluorophore is paramount for achieving a high signal-to-noise ratio. ROX maleimide (B117702), 5-isomer possesses a high fluorescence quantum yield and a large molar extinction coefficient, making it an intensely bright label. lumiprobe.com This allows for the clear visualization of labeled proteins even at low expression levels. TIRF microscopy, in particular, benefits from bright dyes like ROX for single-molecule imaging studies. For instance, in a study investigating the real-time interactions between CaMKII and calmodulin, ROX was used to label the proteins, enabling their visualization and analysis at the single-molecule level. lumiprobe.com

Super-resolution microscopy techniques bypass the diffraction limit of light, offering near-molecular-level resolution. ibidi.com These methods, including Stimulated Emission Depletion (STED), Stochastic Optical Reconstruction Microscopy (STORM), and Photoactivated Localization Microscopy (PALM), rely on the specific photophysical properties of fluorophores to achieve nanoscale imaging. ibidi.comnih.gov

STORM, for example, utilizes organic fluorophores that can be reversibly photoswitched between a fluorescent "on" state and a non-fluorescent "dark" state within a specialized buffer. axiomoptics.com This allows for the sequential imaging and precise localization of individual molecules. Rhodamine derivatives are among the classes of dyes used in such techniques. The photostability and brightness of ROX make it a candidate for these demanding applications, where thousands of images are acquired to reconstruct a final super-resolved image. axiomoptics.com Similarly, PALM uses photoactivatable fluorescent proteins or dyes to achieve single-molecule localization. axiomoptics.comnih.gov The ability to specifically label proteins of interest with a bright, stable organic dye like ROX maleimide is a critical component for the success of these advanced imaging modalities.

Tracking the movement and interactions of proteins in living cells provides crucial insights into biological processes. Live-cell imaging, however, presents a major challenge: phototoxicity. nih.gov High-intensity light required for fluorescence excitation can generate reactive oxygen species (ROS), which can damage and ultimately kill cells, compromising the experiment. nih.gov

While rhodamine dyes like ROX are exceptionally bright, which can help reduce the required laser power, they are also known to contribute to phototoxicity under prolonged illumination. nih.gov This has led to the development of strategies to mitigate photodamage, such as the conjugation of photostabilizers like cyclooctatetraene (B1213319) (COT) to the fluorophore structure to create "Gentle Rhodamines" with reduced ROS production. nih.gov Therefore, while ROX maleimide provides the necessary brightness for tracking molecular dynamics, its application in long-term time-lapse imaging requires careful optimization of illumination conditions to minimize phototoxic effects.

Spectroscopic Applications in Structural and Functional Biology

Beyond imaging, ROX maleimide, 5-isomer is a powerful tool for quantitative biophysical assays that measure molecular distances, interactions, and dynamics in solution.

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure distances between two molecules in the 10-100 Å range. bu.eduulab360.com The process involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. bu.edu This energy transfer is highly dependent on the distance between the donor and acceptor, making it a "molecular ruler" for studying conformational changes in proteins and protein-protein interactions. bu.eduulab360.com

ROX is frequently used as a FRET acceptor due to its spectral properties. ulab360.cominterchim.fr Its absorption spectrum significantly overlaps with the emission spectra of common donor dyes like fluorescein or cyanine dyes (e.g., Cy3). The table below details the key spectral properties of ROX, which underpin its use in FRET and other fluorescence applications.

PropertyValue
Excitation Maximum (λex)~570 nm
Emission Maximum (λem)~591 nm
Molar Extinction Coefficient (ε)~93,000 L·mol⁻¹·cm⁻¹
Fluorescence Quantum Yield (Φ)1.00

Table 1: Spectral properties of this compound. Data sourced from Lumiprobe. lumiprobe.com

By labeling one protein with a donor dye and an interacting partner with ROX maleimide (the acceptor), the binding of the two proteins can be monitored by observing an increase in FRET efficiency.

Fluorescence anisotropy (or fluorescence polarization) is a technique used to measure the rotational mobility of a fluorescently labeled molecule. nih.gov When a fluorophore is excited with polarized light, the emitted light also has a degree of polarization. nih.gov The rotational speed of the fluorophore affects this polarization; smaller, faster-tumbling molecules depolarize the light more, resulting in low anisotropy, while larger, slower-tumbling molecules maintain the polarization, resulting in high anisotropy. nih.gov

This principle is used to study molecular binding events. A small protein labeled with ROX maleimide will tumble rapidly in solution and have a low anisotropy value. When this protein binds to a larger partner molecule, the resulting complex is much larger and tumbles more slowly. This decrease in rotational diffusion leads to a measurable increase in fluorescence anisotropy. nih.gov This method provides a powerful, real-time assay for quantifying binding affinities (Kd) and studying the kinetics of protein-protein or protein-ligand interactions. nih.gov

Time-Resolved Fluorescence Spectroscopy

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique used to study the dynamic properties of molecules, such as conformational changes in proteins and interactions between biomolecules. By measuring the decay of fluorescence intensity over time after excitation, TRFS can provide information about the local environment of a fluorophore. When this compound, is covalently attached to a specific site on a protein, its fluorescence lifetime can be sensitive to changes in the protein's structure and dynamics.

While specific studies detailing the fluorescence lifetime of this compound, in various solvents and conjugated to different proteins are not extensively documented in readily available literature, the general principles of TRFS suggest its utility. The fluorescence lifetime of rhodamine dyes is known to be influenced by the polarity and viscosity of their microenvironment. Therefore, changes in protein conformation that alter the environment around the attached ROX dye would be expected to lead to measurable changes in its fluorescence lifetime.

Table 1: Illustrative Fluorescence Lifetime Data for a ROX-labeled Peptide in Different Environments (Hypothetical Data)

EnvironmentFluorescence Lifetime (τ) in nsDescription of Environmental Effect
Aqueous Buffer (pH 7.4)2.5Baseline lifetime in a polar, aqueous environment.
Non-polar Solvent (e.g., Dioxane)3.8Increased lifetime due to reduced quenching in a non-polar environment.
Bound to a Hydrophobic Pocket of a Protein4.2Significant increase in lifetime, indicating sequestration from the aqueous solvent and interaction with a non-polar protein interior.
Unfolded Protein in Guanidinium Chloride2.8Lifetime approaches that of the dye in aqueous buffer as the protein unfolds and the local environment becomes more solvent-exposed.

This table is a hypothetical representation to illustrate the expected changes in fluorescence lifetime and does not represent actual experimental data.

High-Throughput Screening (HTS) and Assay Development

The robust fluorescence properties of this compound, make it a suitable candidate for the development of assays used in high-throughput screening (HTS), a process that allows for the rapid testing of large numbers of compounds.

Enzyme Activity Monitoring and Ligand-Binding Assays

Fluorescence-based assays are a mainstay in HTS for enzyme inhibitors and in studying ligand-protein interactions. This compound, can be used to label peptides or proteins to create sensitive probes for these assays.

One common approach is the use of Fluorescence Resonance Energy Transfer (FRET) . In a typical FRET-based enzyme assay, a peptide substrate is labeled with a donor fluorophore and a quencher or an acceptor fluorophore. When the peptide is intact, the donor's fluorescence is quenched. Upon cleavage by a specific enzyme, the donor and quencher are separated, leading to an increase in fluorescence. While specific examples detailing this compound, as the primary fluorophore in published FRET-based HTS assays are not abundant, its spectral properties make it a suitable FRET partner for various quenchers.

Fluorescence Polarization (FP) is another powerful technique for monitoring binding events in real-time. This method is based on the principle that a small, fluorescently labeled molecule (like a peptide labeled with this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (like a protein), the tumbling rate slows down, leading to an increase in fluorescence polarization. This change in polarization can be used to determine binding affinities and to screen for compounds that disrupt the interaction.

Table 2: Representative Data from a Fluorescence Polarization-Based Ligand-Binding Assay (Hypothetical Data)

Ligand Concentration (nM)Fluorescence Polarization (mP)
050
175
10150
100250
1000280
10000285

This table illustrates the expected sigmoidal binding curve in an FP assay as the concentration of a ROX-labeled ligand increases in the presence of its target protein. This data is for illustrative purposes only.

Cell-Based Assays for Pathway Analysis

Cell-based assays are crucial for understanding the effects of compounds on cellular signaling pathways. This compound, can be used to label specific proteins within a cell, allowing for the visualization and tracking of their localization and interactions in response to various stimuli. For instance, a protein involved in a specific signaling cascade could be labeled with this compound, and its translocation from the cytoplasm to the nucleus upon pathway activation could be monitored using fluorescence microscopy. This approach enables the screening of compounds that modulate the activity of the signaling pathway.

Development of Novel Probes and Sensing Platforms

The chemical structure of rhodamine dyes, including ROX, provides a versatile scaffold for the design of "smart" fluorescent probes that respond to specific environmental cues.

"Turn-On" and "Turn-Off" Fluorescent Probes

"Turn-on" fluorescent probes are designed to be non-fluorescent or weakly fluorescent in their native state and exhibit a significant increase in fluorescence upon interaction with their target analyte. This mechanism provides a high signal-to-noise ratio, making them ideal for sensitive detection. The fluorescence of rhodamine dyes is often quenched when the spirolactam ring is in a closed conformation. The design of probes where the binding of a specific analyte triggers the opening of this ring can lead to a "turn-on" fluorescence response.

Conversely, "turn-off" probes are fluorescent in their free state, and their fluorescence is quenched upon binding to the target. While less common for rhodamine-based probes, this can be achieved through mechanisms like photoinduced electron transfer (PET) upon analyte binding.

While the literature contains numerous examples of rhodamine-based "turn-on" probes for various analytes, specific instances detailing the use of the this compound, in such probes are not widely reported. However, the fundamental principles of rhodamine chemistry suggest its potential in this area.

Environmentally Sensitive Fluorescent Probes

The fluorescence properties of rhodamine dyes, including their quantum yield and emission wavelength, can be sensitive to the polarity of their local environment. This solvatochromic behavior can be exploited to create environmentally sensitive probes. When a protein labeled with this compound, undergoes a conformational change that alters the polarity of the environment around the dye, a corresponding shift in its fluorescence emission spectrum or intensity can be observed. This allows for the real-time monitoring of protein dynamics and interactions.

Multiplexed Detection Systems

The unique spectral properties of this compound, particularly its emission maximum in the orange-red region of the spectrum, make it a valuable tool for multiplexed detection systems. In this context, "multiplexing" refers to the simultaneous detection and measurement of multiple distinct targets within a single sample. This is achieved by labeling different molecular species with spectrally distinct fluorescent probes. This compound, when used in conjunction with other fluorophores that have different excitation and emission wavelengths, allows researchers to visualize and quantify several biological events or molecules concurrently.

A key application of this compound in multiplexing is in the field of single-molecule imaging. This advanced technique allows for the observation of individual molecules in real-time, providing insights into their dynamic behavior and interactions. For instance, in a study investigating the real-time interactions between Ca2+/calmodulin-dependent protein kinase II (CaMKII) and calmodulin (CaM), this compound was used as one of the fluorescent labels in a multi-color single-molecule co-localization assay.

In this research, the catalytic subunit of CaMKII was labeled with this compound, while calmodulin was labeled with Alexa 488. This dual-labeling strategy enabled the simultaneous tracking of both molecules, providing detailed information about their association and dissociation dynamics. The spectral separation between Alexa 488 (emission ~519 nm) and ROX (emission ~591 nm) was crucial for distinguishing the signals from each molecule without significant overlap.

The selection of fluorophores is critical for the success of multiplexed experiments. The table below outlines the spectral characteristics of the dyes used in the aforementioned study, illustrating their suitability for simultaneous detection.

FluorophoreExcitation Max (nm)Emission Max (nm)Target Molecule
Alexa 488495519Calmodulin (CaM)
ROX, 5-isomer570591CaMKII catalytic subunit

The data obtained from such multiplexed single-molecule experiments can provide quantitative insights into the kinetics of protein-protein interactions. By analyzing the colocalization events of the two different colored spots (representing CaMKII and CaM), researchers can determine rate constants for binding and unbinding, as well as the duration of these interactions.

The following table summarizes hypothetical kinetic data that could be derived from such a multiplexed single-molecule study, showcasing the level of detail that can be achieved.

Kinetic ParameterMeasured ValueSignificance
Association Rate Constant (kon)1.2 x 107 M-1s-1Rate of CaMKII and CaM binding
Dissociation Rate Constant (koff)0.5 s-1Rate of CaMKII and CaM unbinding
Dwell Time2.0 sAverage duration of a single binding event

The successful application of this compound in this type of cutting-edge research underscores its importance as a tool for dissecting complex biological processes. Its bright fluorescence and distinct spectral properties, when combined with other fluorophores, enable the detailed and quantitative analysis of molecular interactions in real-time, paving the way for new discoveries in cellular and molecular biology.

Challenges and Methodological Considerations in Rox Maleimide, 5 Isomer Applications

Minimizing Non-Specific Labeling and Off-Target Reactions

A significant challenge in using ROX maleimide (B117702), 5-isomer is preventing non-specific labeling and off-target reactions. The maleimide moiety is highly reactive towards thiol groups, but this reactivity can lead to unintended labeling of molecules other than the target biomolecule, compromising the specificity of the experiment.

Biological systems contain a plethora of endogenous molecules with free thiol groups, which can compete with the target biomolecule for reaction with ROX maleimide. A primary source of this interference is glutathione (B108866) (GSH), a highly abundant tripeptide thiol in the cytoplasm of most cells. nih.govnih.gov The high intracellular concentration of glutathione can lead to a significant portion of the ROX maleimide reacting with it, thereby reducing the efficiency of target labeling and increasing background fluorescence. nih.gov This reaction between maleimide and glutathione occurs via an irreversible Michael addition. nih.gov

Besides glutathione, other accessible cysteine residues on non-target proteins and peptides can also react with the maleimide group. lumiprobe.com This off-target labeling can lead to misinterpretation of experimental results, as the fluorescent signal may not originate solely from the intended biomolecule. The succinimide (B58015) linkage formed upon reaction with thiols can also be susceptible to exchange reactions with other reactive thiols, potentially leading to a heterogeneous mixture of labeled products in vivo. nih.gov

To overcome the challenges of non-specific labeling, several strategies can be employed to enhance the specificity of the ROX maleimide reaction.

pH Optimization: The reaction of maleimides with thiols is highly pH-dependent. Maintaining a pH between 7.0 and 7.5 is crucial for ensuring specificity for cysteine residues. nih.govresearchgate.netalfa-chemistry.comtocris.com At this pH range, the thiol groups are sufficiently nucleophilic to react with the maleimide, while primary amines (such as those on lysine (B10760008) residues) are largely protonated and thus less reactive. biotium.com At pH values above 7.5, the reactivity of maleimides towards primary amines increases, leading to a higher likelihood of off-target labeling. researchgate.net

Use of Blocking Agents: To prevent the reaction of maleimide with non-target thiols, it is possible to use blocking agents. These are typically small, thiol-containing molecules that are added in excess after the primary labeling reaction to quench any unreacted maleimide. biotium.comthermofisher.com Common quenching agents include glutathione and mercaptoethanol. biotium.comthermofisher.com

Control of Reaction Stoichiometry: Carefully controlling the molar ratio of ROX maleimide to the target biomolecule is another important strategy. Using a 10 to 20-fold molar excess of the dye over the protein is often recommended to ensure efficient labeling of the target. alfa-chemistry.comtocris.com However, this ratio may need to be optimized for each specific protein and application to minimize non-specific binding while achieving a sufficient degree of labeling. tocris.com

Reduction of Disulfide Bonds: In many proteins, cysteine residues exist as disulfide bonds, which are unreactive towards maleimides. lumiprobe.com To make these cysteines available for labeling, a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is often used prior to the addition of the maleimide dye. lumiprobe.comnih.govtocris.com TCEP is advantageous as it does not need to be removed before adding the maleimide. biotium.comthermofisher.com If other reducing agents like dithiothreitol (B142953) (DTT) are used, they must be removed, for instance by dialysis, before labeling as they contain thiols that will react with the maleimide. biotium.com

StrategyPrincipleKey Considerations
pH Optimization Control reaction selectivity by protonating non-target nucleophiles (e.g., amines) while keeping thiols reactive.Optimal pH is typically between 7.0 and 7.5. nih.govresearchgate.netalfa-chemistry.comtocris.com
Blocking Agents Quench excess maleimide after the primary labeling reaction to prevent further, non-specific reactions.Use small thiol-containing molecules like glutathione or mercaptoethanol. biotium.comthermofisher.com
Stoichiometry Control Adjust the dye-to-protein molar ratio to maximize target labeling while minimizing off-target reactions.A 10:1 to 20:1 molar ratio is a common starting point. alfa-chemistry.comtocris.com
Disulfide Bond Reduction Expose cysteine residues for labeling by reducing disulfide bonds.TCEP is a common reducing agent that does not require removal prior to labeling. lumiprobe.comnih.govtocris.com

Addressing Photophysical Limitations in Complex Biological Environments

The performance of ROX maleimide, 5-isomer as a fluorescent label is subject to its photophysical properties, which can be influenced by the complex biological environment. Photobleaching, phototoxicity, and background fluorescence are significant hurdles that need to be addressed to ensure high-quality imaging data.

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. lumiprobe.com Rhodamine dyes, including ROX, are susceptible to photobleaching, especially under intense or prolonged illumination. nih.govacs.orgresearchgate.net This can limit the duration of imaging experiments and the ability to capture dynamic cellular processes.

Phototoxicity refers to the damaging effects of light on cells, often mediated by the generation of reactive oxygen species (ROS) by the excited fluorophore. nih.govacs.orgresearchgate.net This can lead to cellular stress, altered physiology, and even cell death, thereby compromising the biological relevance of the experimental observations. nih.govresearchgate.net Studies have shown that rhodamine derivatives can induce phototoxic effects, particularly in live-cell imaging. nih.govacs.orgresearchgate.netnih.govresearchgate.net

Strategies to mitigate photobleaching and phototoxicity include:

Minimizing Light Exposure: Reducing the intensity and duration of the excitation light is the most direct way to minimize both photobleaching and phototoxicity. bitesizebio.com

Using Antifade Reagents: In fixed-cell imaging, antifade mounting media can be used to reduce photobleaching.

Employing Photostable Dyes: While ROX is a relatively bright dye, other fluorophores with enhanced photostability are available and may be more suitable for long-term imaging experiments. nih.govbohrium.comcelljournal.org

Chemical Modification of the Fluorophore: Recent research has shown that conjugating rhodamine dyes with cyclooctatetraene (B1213319) (COT) can significantly reduce their phototoxicity by diminishing the formation of singlet oxygen, without compromising their desirable spectroscopic properties. nih.govacs.orgresearchgate.net

Background fluorescence , or autofluorescence, originates from endogenous cellular components such as NADH, flavins, and collagen. ptglab.comsouthernbiotech.com This intrinsic fluorescence can obscure the signal from the ROX-labeled biomolecule, thereby reducing the signal-to-noise ratio (S/N). purdue.edu Autofluorescence is typically more pronounced in the blue and green regions of the spectrum. southernbiotech.comfluorofinder.combmglabtech.com

To optimize the signal-to-noise ratio, the following approaches can be taken:

Spectral Separation: Since ROX is a red-emitting dye, it is spectrally distinct from the major sources of cellular autofluorescence, which is a significant advantage. southernbiotech.comfluorofinder.combmglabtech.comnih.govacs.org Choosing fluorophores that emit in the red to far-red region is a common strategy to minimize the impact of autofluorescence. southernbiotech.comfluorofinder.com

Appropriate Filter Selection: Using narrow band-pass filters that are specifically matched to the excitation and emission spectra of ROX can help to reject out-of-band background fluorescence. cardiff.ac.uk

Image Processing: Post-acquisition image processing techniques, such as background subtraction and deconvolution, can be used to computationally reduce the contribution of background noise. bitesizebio.com

Instrumental Optimization: Proper alignment of the microscope, use of high-quality objectives, and optimization of detector settings are all crucial for maximizing the collection of the desired fluorescent signal while minimizing noise. bitesizebio.comevidentscientific.com

ChallengeMitigation StrategyRationale
Photobleaching Minimize light exposure, use antifade reagents (for fixed samples).Reduces the rate of photochemical destruction of the fluorophore. bitesizebio.com
Phototoxicity Minimize light exposure, use modified "gentle" rhodamines (e.g., COT-conjugated).Reduces the generation of damaging reactive oxygen species. nih.govacs.orgresearchgate.netbitesizebio.com
Background Fluorescence Utilize the red-shifted emission of ROX, employ narrow band-pass filters.Spectrally separates the desired signal from the majority of cellular autofluorescence. southernbiotech.comfluorofinder.combmglabtech.comcardiff.ac.uk
Signal-to-Noise Ratio Optimize instrumental settings, use image processing techniques.Maximizes the collection of true signal while minimizing the contribution of noise. bitesizebio.comevidentscientific.com

Purification and Characterization of Labeled Biomolecules

After the labeling reaction, it is essential to purify the ROX-labeled biomolecule from unreacted dye and other reaction components. Following purification, the conjugate must be thoroughly characterized to ensure its suitability for downstream applications.

The purification of the labeled biomolecule is commonly achieved using chromatographic techniques.

Gel Filtration Chromatography: This method separates molecules based on their size. It is effective for removing small molecules like unreacted ROX maleimide from the much larger labeled protein. lumiprobe.combiotium.com

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and can be used to separate the labeled biomolecule from unlabeled biomolecule and other impurities. researchgate.netnih.govresearchgate.netnih.govprotocols.io Reversed-phase HPLC is a common mode used for peptide and protein purification. nih.govresearchgate.netnih.gov

Once purified, the ROX-labeled biomolecule needs to be characterized.

Chromatographic Separation Techniques (e.g., HPLC, CE) for Conjugate Purity

Following the conjugation reaction between a biomolecule and this compound, the reaction mixture contains the desired conjugate, unreacted dye, and unlabeled biomolecules. The removal of these impurities is essential, as their presence can interfere with downstream applications and lead to inaccurate quantification. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful analytical techniques widely employed for the purification and assessment of purity of ROX-labeled conjugates. lumiprobe.com

Reversed-phase HPLC (RP-HPLC) is a predominant method for the purification of labeled peptides and proteins. pepdd.comnih.gov This technique separates molecules based on their hydrophobicity. phmethods.net The separation occurs through the differential interaction of the analytes with a nonpolar stationary phase (e.g., C4 or C18 silica) and a polar mobile phase. researchgate.nethplc.eu A gradient of increasing organic solvent (commonly acetonitrile) is used to elute the components, with more hydrophobic species like the ROX-conjugate typically retained longer than the unlabeled, more polar biomolecule. pepdd.comresearchgate.net The use of the single 5-isomer is advantageous as it prevents the chromatographic peak doubling that can occur when a mixture of 5- and 6-isomers is used. lumiprobe.com

Capillary electrophoresis (CE), particularly its capillary zone electrophoresis (CZE) mode, offers an alternative with exceptionally high separation efficiency. wikipedia.orgnih.gov In CZE, charged molecules are separated based on their electrophoretic mobility in a narrow capillary under the influence of a high electric field. creative-proteomics.comnvkc.nl The separation is dictated by the charge-to-size ratio of the analytes. creative-proteomics.com This technique is highly effective for assessing the purity of conjugates and can resolve species with very subtle differences in charge or size. creative-proteomics.com CE is known for its rapid analysis times and minimal sample consumption. wikipedia.org

Table 1: Comparison of HPLC and CE for ROX-Conjugate Purification

FeatureHigh-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle of Separation Primarily based on hydrophobicity (RP-HPLC). phmethods.netBased on charge-to-size ratio (CZE). creative-proteomics.com
Stationary Phase Solid particles packed in a column (e.g., C8, C18). hplc.euNone (open capillary). wikipedia.org
Resolution HighVery High
Sample Volume Microliters to millilitersNanoliters
Analysis Speed Minutes to an hourTypically faster than HPLC
Key Advantage Well-established, robust, and easily scalable for preparative purification. researchgate.netExtremely high efficiency, speed, and minimal sample/reagent use. wikipedia.org
Consideration Use of organic solvents; potential for protein denaturation. phmethods.netMore sensitive to sample matrix; primarily an analytical-scale technique.

Spectroscopic and Mass Spectrometric Validation of Labeling

Confirmation of successful conjugation and quantification of the labeling efficiency are critical validation steps. This is typically achieved through a combination of spectroscopic and mass spectrometric methods.

Spectroscopic Validation: UV-Visible and fluorescence spectroscopy are the primary tools for determining the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each biomolecule. arizona.eduabberior.rocks The calculation is based on the Beer-Lambert law and requires measuring the absorbance of the purified conjugate at two key wavelengths: the absorbance maximum of the ROX dye (λmax ≈ 570-580 nm) and the absorbance maximum of the protein (typically 280 nm). arizona.edujenabioscience.com

A crucial consideration is that the ROX dye also absorbs light at 280 nm. Therefore, a correction factor (CF) must be applied to the absorbance at 280 nm to account for the dye's contribution and accurately determine the protein concentration. arizona.edujenabioscience.com The DOL is then calculated as the molar ratio of the dye to the protein. vectorlabs.com Fluorescence spectroscopy can also be employed, offering higher sensitivity and specificity for quantifying the fluorophore, especially in dilute samples. biocompare.comnih.gov

Table 2: Spectroscopic Properties for DOL Calculation

ParameterDescriptionTypical Value/Formula
A_max Absorbance of the conjugate at the λ_max of ROX dye.Measured Spectrophotometrically
A_280 Absorbance of the conjugate at 280 nm.Measured Spectrophotometrically
ε_dye Molar extinction coefficient of ROX at its λ_max.~80,000 M⁻¹cm⁻¹
ε_prot Molar extinction coefficient of the protein at 280 nm.Protein-specific
CF_280 Correction Factor (A_280 of dye / A_max of dye).Dye-specific
Protein Conc. (M) [A_280 - (A_max * CF_280)] / ε_protCalculated
Dye Conc. (M) A_max / ε_dyeCalculated
DOL Moles of Dye / Moles of Protein(Dye Conc.) / (Protein Conc.)

Mass Spectrometric Validation: Mass spectrometry (MS) provides definitive confirmation of covalent labeling by measuring the precise mass of the conjugate. nih.gov Following purification, techniques such as electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), can be used. youtube.com The observed mass of the labeled biomolecule will be higher than that of the unlabeled molecule by an amount corresponding to the mass of the attached ROX maleimide moiety. This analysis confirms the presence of the label and can also help identify the number of dye molecules attached to a single biomolecule, providing a more detailed picture than the average DOL value obtained from spectroscopy. nih.gov

Storage and Stability of this compound and its Conjugates

The chemical stability of both the reactive dye and the final conjugate is paramount for obtaining reliable and reproducible results over time.

This compound: The maleimide functional group is susceptible to hydrolysis, a reaction that opens the maleimide ring and renders it unreactive towards thiols. interchim.frthermofisher.com This hydrolysis is accelerated by moisture and elevated pH. vectorlabs.comthermofisher.com Therefore, this compound should be stored under desiccated conditions at -20°C and protected from light. lumiprobe.comthermofisher.com Stock solutions should be prepared in anhydrous solvents like DMSO or DMF immediately before use and should not be stored in aqueous buffers for extended periods. thermofisher.com

ROX-Biomolecule Conjugates: The stability of the thioether bond formed between the maleimide and a thiol group (e.g., from a cysteine residue) is a significant consideration. This linkage can be susceptible to a reverse Michael addition reaction, which can lead to deconjugation, particularly through exchange with other free thiols in the sample. A key factor influencing the long-term stability of the conjugate is the hydrolysis of the succinimide ring that is formed upon conjugation. ucl.ac.uk This hydrolysis converts the succinimide to a succinamic acid, a reaction that is generally slower but results in a more stable, irreversible linkage that is no longer susceptible to the retro-Michael reaction. ucl.ac.uk

Table 3: Factors Affecting Stability

ComponentKey Instability FactorRecommended Storage & Handling
This compound (Unconjugated) Hydrolysis of maleimide ring. thermofisher.comStore at -20°C, desiccated, protected from light. lumiprobe.com Use anhydrous solvents for stock solutions. Avoid aqueous storage. thermofisher.com
Thioether Linkage (in Conjugate) Retro-Michael reaction (deconjugation). ucl.ac.ukPromote post-conjugation hydrolysis of the succinimide ring for increased stability. Avoid high concentrations of free thiols.
ROX Fluorophore (in Conjugate) Photobleaching.Store protected from light. Use antifade reagents in imaging applications.
Biomolecule (in Conjugate) Denaturation, aggregation, degradation. pharmtech.comStore at -20°C or -80°C in an optimized buffer, possibly with cryoprotectants. Avoid repeated freeze-thaw cycles. thermofisher.com

Future Directions and Emerging Research Avenues for Rox Maleimide, 5 Isomer

Design and Synthesis of Enhanced ROX Maleimide (B117702) Derivatives

The core structure of ROX maleimide, 5-isomer, provides a robust scaffold for the development of next-generation fluorescent probes with enhanced properties. Research in this area is focused on creating derivatives with improved brightness, photostability, and novel functionalities.

One promising avenue is the synthesis of ROX maleimide derivatives with tunable fluorescent properties. By systematically modifying the maleimide structure, researchers can create a library of dyes with a wide range of emission spectra, spanning the entire visible range rsc.orgresearchgate.net. This allows for greater flexibility in multicolor imaging experiments. The introduction of different substituents can also influence the solvafluorochromism of the dye, leading to probes that are highly sensitive to their local environment nih.gov.

Furthermore, the development of fluorogenic ROX maleimide derivatives represents a significant leap forward. These probes are designed to be non-fluorescent until they react with their target thiol group, thereby minimizing background fluorescence and eliminating the need for wash steps in imaging protocols. This is achieved by incorporating quenching moieties that are released upon reaction with a thiol.

Another key area of development is the creation of photo-switchable or photoactivatable ROX maleimide probes mdpi.com. These molecules can be turned "on" or "off" with specific wavelengths of light, providing precise temporal and spatial control over fluorescence. This is particularly valuable for tracking dynamic cellular processes and for advanced imaging techniques like super-resolution microscopy. The synthesis of such probes often involves the incorporation of photo-cleavable groups or moieties that undergo conformational changes upon irradiation.

Derivative TypeEnhancementPotential Application
Tunable EmissionExpanded spectral rangeMulticolor live-cell imaging
FluorogenicReduced background signalNo-wash cellular imaging
Photo-switchableSpatiotemporal control of fluorescenceTracking dynamic processes, super-resolution microscopy

Integration with Advanced Bioorthogonal Chemistry Methodologies

The maleimide group of this compound, provides a versatile handle for its integration into a wide array of bioorthogonal chemistry workflows. These reactions proceed with high efficiency and selectivity in complex biological environments, enabling the precise labeling of biomolecules.

A key area of development is the creation of "clickable" ROX maleimide derivatives nih.gov. By incorporating functionalities such as alkynes or azides, these probes can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for a two-step labeling strategy where a bioorthogonal handle is first introduced into a biomolecule via metabolic or genetic means, followed by reaction with the clickable ROX maleimide probe. This approach offers greater flexibility and modularity in experimental design.

Furthermore, the combination of thiol-reactive chemistry with other bioorthogonal ligations is enabling more complex multi-target imaging experiments. For instance, a protein of interest could be tagged with a thiol-reactive ROX maleimide, while another biomolecule is labeled with a different fluorophore using an orthogonal reaction, such as the reaction between a tetrazine and a trans-cyclooctene. This allows for the simultaneous visualization of multiple cellular components with minimal crosstalk.

The development of bifunctional linkers that incorporate both a maleimide and another bioorthogonal reactive group is also an active area of research nih.gov. These reagents facilitate the in situ formation of azide-modified biomolecules from native thiols, which can then be further functionalized using click chemistry nih.gov.

MethodologyAdvantageExample Application
Click Chemistry (CuAAC, SPAAC)High specificity and efficiencyTwo-step labeling of proteins and glycans
Orthogonal LabelingSimultaneous multi-target imagingVisualizing protein-protein interactions
Bifunctional LinkersIn situ functionalizationCreating azide-modified proteins for further labeling

Applications in Emerging Research Fields (e.g., Neuroscience, Single-Cell Analysis)

The unique properties of this compound, make it an invaluable tool for addressing key questions in rapidly advancing fields like neuroscience and single-cell analysis.

In neuroscience, super-resolution microscopy techniques are revolutionizing our understanding of neuronal structure and function. This compound, and its enhanced derivatives are well-suited for these applications due to their brightness and photostability. They can be used to label specific proteins in neurons, enabling the visualization of synapses and other subcellular structures with nanoscale resolution nih.gov. The development of cell-permeable ROX maleimide probes further enhances their utility for live-cell STED nanoscopy, allowing for the real-time tracking of neuronal processes biorxiv.orgnih.gov.

Single-cell analysis is another area where this compound, is poised to make a significant impact. In single-cell proteomics, for example, it can be used to label and quantify cysteine-containing proteins, providing insights into cellular heterogeneity and the response of individual cells to stimuli. The ability to perform serial labeling with different maleimide fluorophores allows for the differentiation between readily accessible thiols and those that are oxidized or form disulfide bonds, offering a snapshot of the cellular redox state at the single-cell level nih.gov. This is particularly relevant for studying oxidative stress and its role in disease nih.gov.

Research FieldApplication of this compoundResearch Findings
NeuroscienceSuper-resolution imaging of neuronal proteinsVisualization of synaptic architecture and protein dynamics in live neurons nih.gov
Single-Cell AnalysisQuantification of protein cysteine modificationsProfiling cellular heterogeneity in redox signaling and oxidative stress responses nih.gov

Automation and High-Content Screening Platforms Utilizing ROX Maleimide Probes

The robustness and reliability of this compound, make it an ideal reagent for automated and high-content screening (HCS) platforms. These systems enable the rapid and quantitative analysis of cellular responses to a large number of perturbations, such as drug candidates or genetic modifications.

In HCS assays, ROX maleimide probes can be used to measure a variety of cellular parameters. For example, they can be employed to quantify changes in protein expression or localization, assess the activity of specific enzymes, or monitor cellular morphology. The bright and stable fluorescence of ROX allows for sensitive and reproducible measurements, which are essential for high-throughput applications.

The development of thiol-reactive probes with optimized spectral properties is crucial for their integration into multiplexed HCS assays thermofisher.com. By using ROX maleimide in combination with other fluorescent probes that have distinct excitation and emission wavelengths, researchers can simultaneously measure multiple parameters in a single well, thereby increasing the efficiency and information content of the screen.

Development of Novel Optical Tools for In Vitro and Ex Vivo Systems

Beyond cellular imaging, this compound, is a key component in the development of novel optical tools for a range of in vitro and ex vivo applications, including diagnostics and biosensing.

One important application is in the design of Förster Resonance Energy Transfer (FRET)-based biosensors eurogentec.com. In these sensors, ROX maleimide can serve as either the donor or acceptor fluorophore. The probe is engineered to undergo a conformational change or cleavage in the presence of a specific analyte, leading to a change in FRET efficiency. This principle can be used to develop highly sensitive and specific assays for detecting enzyme activity, such as proteases, in complex biological samples nih.govnih.govmdpi.com.

In the realm of in vitro diagnostics, ROX maleimide probes can be used to develop rapid and sensitive assays for the detection of disease biomarkers. For example, they can be used to label antibodies or other affinity reagents for use in immunoassays. The high fluorescence quantum yield of ROX enables the detection of low-abundance targets with high sensitivity. The development of point-of-care tests utilizing fluorescent probes is an active area of research, aiming to bring rapid diagnostics closer to the patient roche.com.

Moreover, ROX is also utilized as a passive reference dye in quantitative PCR (qPCR) applications to normalize for non-PCR-related fluctuations in fluorescence, thereby increasing the precision of the data thermofisher.combioline.com.

Q & A

Basic Research Questions

Q. What are the optimal pH and buffer conditions for conjugating ROX maleimide, 5-isomer to thiol groups in proteins?

  • ROX maleimide reacts selectively with cysteine thiols (-SH) under slightly basic conditions (pH 7.0–8.5). Avoid reducing agents (e.g., DTT, TCEP) during conjugation, as they compete with maleimide-thiol reactions. Phosphate or HEPES buffers are recommended to maintain solubility and reactivity. Post-labeling, use gel filtration or dialysis to remove unreacted dye .

Q. How can researchers confirm successful labeling of biomolecules using this compound?

  • Validate labeling efficiency via fluorescence spectroscopy (Ex/Em: 570/591 nm) or SDS-PAGE with in-gel fluorescence imaging. Mass spectrometry can confirm covalent attachment by identifying mass shifts corresponding to the dye’s molecular weight (656.7 g/mol). HPLC with UV-Vis detection is also effective for quantifying labeled vs. unlabeled species .

Q. What distinguishes the 5-isomer from the 6-isomer of ROX maleimide in experimental applications?

  • The 5-isomer exhibits higher fluorescence quantum yield due to steric effects influencing dye orientation. In contrast, the 6-isomer may show reduced brightness in certain environments. Purity verification via NMR or HPLC is critical, as isomer cross-contamination can skew quantitative results .

Advanced Research Questions

Q. How can fluorescence quenching in ROX maleimide-labeled proteins be mitigated during live-cell imaging?

  • Quenching often arises from dye aggregation or interactions with aromatic residues. Optimize dye-to-protein ratios to avoid overlabeling. Use detergents (e.g., 0.1% Tween-20) or hydrophilic spacers (e.g., PEG) to reduce hydrophobicity-induced aggregation. Validate environmental sensitivity by comparing fluorescence in buffer vs. cellular lysates .

Q. What experimental strategies resolve discrepancies in ROX maleimide’s thermal stability during crosslinking studies?

  • Differential scanning calorimetry (DSC) reveals thermal transitions (e.g., curing reactions at ~220°C) and crosslinking density effects on glass-transition temperatures (Tg). Pair with thermogravimetric analysis (TGA) to assess degradation kinetics. Pre-purify the compound to eliminate impurities that accelerate thermal breakdown .

Q. How does this compound perform in multiplexed imaging alongside cyanine dyes (e.g., Cy3, Cy5)?

  • ROX’s emission (591 nm) overlaps minimally with Cy3 (~570 nm) and Cy5 (~670 nm), enabling simultaneous detection in multicolor setups. Validate spectral separation using control samples and unmixing algorithms. Note that ROX’s brightness may require lower exposure times to avoid signal saturation in overlapping channels .

Q. What statistical approaches are recommended for quantifying labeling efficiency in high-throughput screens?

  • Use linear regression models correlating fluorescence intensity with labeled protein concentration, validated via standard curves. For batch variability, apply ANOVA with post-hoc Tukey tests. Machine learning algorithms (e.g., random forests) can identify outliers in large datasets caused by inconsistent reaction conditions .

Methodological Notes

  • Storage & Stability : Store lyophilized ROX maleimide at -20°C in anhydrous DMSO to prevent hydrolysis. Avoid freeze-thaw cycles; aliquot into single-use vials. Degradation is indicated by precipitation or shifted emission spectra .
  • Controls : Include unlabeled samples and maleimide-blocked controls (e.g., pre-treated with excess β-mercaptoethanol) to account for non-specific binding .

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